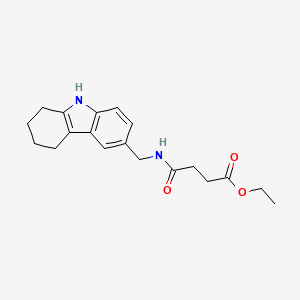

ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

The synthesis of ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

Introduction of the Butanoate Moiety: The carbazole derivative is then reacted with ethyl 4-oxobutanoate in the presence of a suitable base to form the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate

The synthesis typically involves a multi-step process:

- Formation of the Carbazole Core : The carbazole core can be synthesized through the Fischer indole synthesis method, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst under reflux conditions.

- Introduction of the Butanoate Moiety : The carbazole derivative is then reacted with ethyl 4-oxobutanoate in the presence of a suitable base to yield the desired product.

This synthetic route highlights the complexity and precision required in producing this compound for research purposes .

This compound exhibits various biological activities:

Antimycobacterial Activity

Carbazole derivatives are noted for their antimycobacterial properties. Preliminary studies suggest that compounds like this compound may inhibit the growth of Mycobacterium tuberculosis and other pathogenic mycobacteria .

Enzyme Inhibition

The compound may interact with specific enzymes involved in cancer cell proliferation or viral replication. By binding to these enzymes or receptors, it may modulate their activity, potentially leading to therapeutic benefits in cancer and viral diseases .

Research Applications

The compound is primarily used for non-human research purposes and has potential applications in various fields:

Pharmaceutical Research

Due to its biological activity, this compound can serve as a lead compound in drug development for antimycobacterial agents or cancer therapeutics. Its structure allows researchers to explore modifications that could enhance efficacy or reduce toxicity .

Material Science

Carbazole derivatives are also investigated for their properties in material science. Their unique molecular structure can lead to applications in organic electronics and photonic devices due to their electronic properties .

Mecanismo De Acción

The mechanism of action of ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate can be compared with other carbazole derivatives, such as:

1-Keto-1,2,3,4-tetrahydrocarbazole: Known for its fluorescence properties and used in biochemical research.

Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research applications.

Actividad Biológica

Ethyl 4-oxo-4-(((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)amino)butanoate is a compound derived from the carbazole structure, which is known for its diverse biological activities. The compound's unique structure combines a carbazole moiety with an ethyl 4-oxo group and an amino butanoate side chain, leading to potential pharmacological applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that derivatives of tetrahydrocarbazole, including ethyl 4-oxo compounds, exhibit significant biological activities such as:

- Antitumor Activity : Compounds derived from tetrahydrocarbazole frameworks have been synthesized and evaluated for their potential as antitumor agents. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- CRTH2 Receptor Antagonism : The compound has been identified as a potential antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in allergic responses and asthma. Antagonizing CRTH2 can lead to therapeutic benefits in treating allergic conditions and asthma .

Synthesis and Characterization

This compound has been synthesized through various chemical pathways involving the modification of 2,3,4,9-tetrahydrocarbazole derivatives. The synthesis typically involves:

- Formation of the Carbazole Skeleton : Utilizing starting materials such as 2,3-dichloro-5,6-dicyano-p-benzoquinone to create the carbazole backbone.

- Functionalization : Introducing the ethoxycarbonyl group at specific positions to enhance biological activity.

- Amine Coupling : Reacting with appropriate amines to form the final product.

Case Studies

-

Antitumor Studies : A study investigated the antitumor properties of several tetrahydrocarbazole derivatives. Ethyl 4-oxo derivatives were found to exhibit cytotoxic effects on human cancer cell lines with IC50 values indicating significant potency .

Compound IC50 (µM) Cancer Cell Line Ethyl 4-oxo derivative A 12.5 MCF-7 (Breast Cancer) Ethyl 4-oxo derivative B 10.0 HeLa (Cervical Cancer) Ethyl 4-oxo derivative C 15.0 A549 (Lung Cancer) - CRTH2 Antagonism : In vitro studies demonstrated that ethyl 4-oxo derivatives could effectively block CRTH2 receptor activation induced by PGD2, leading to reduced eosinophil migration and activation in models of allergic inflammation .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-24-19(23)10-9-18(22)20-12-13-7-8-17-15(11-13)14-5-3-4-6-16(14)21-17/h7-8,11,21H,2-6,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCACVGSNFIYEJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.